N-butanoylglycine ethyl ester

Description

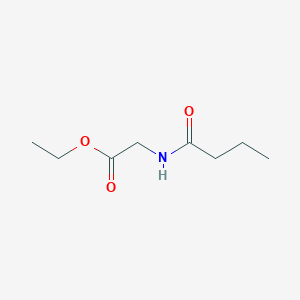

N-Butanoylglycine ethyl ester (hypothetical structure: ethyl 2-(butanoylamino)acetate) is an ester derivative of glycine where the amino group is substituted with a butanoyl group (CH₃CH₂CH₂CO-) and the carboxylic acid is esterified with ethanol. This compound belongs to the class of N-acylated glycine esters, which are pivotal in organic synthesis and pharmaceutical applications.

Structurally, the butanoyl group introduces a four-carbon aliphatic chain, influencing lipophilicity and solubility compared to aromatic or polar substituents. Such esters are typically synthesized via acylation of glycine ethyl ester using butanoyl chloride or through transesterification reactions, as inferred from methods described for N-benzylglycine ethyl ester . Applications likely span agrochemicals, drug intermediates, and specialty chemicals, leveraging the balance between hydrophobicity and reactivity imparted by the butanoyl moiety.

Properties

CAS No. |

90205-46-2 |

|---|---|

Molecular Formula |

C8H15NO3 |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

ethyl 2-(butanoylamino)acetate |

InChI |

InChI=1S/C8H15NO3/c1-3-5-7(10)9-6-8(11)12-4-2/h3-6H2,1-2H3,(H,9,10) |

InChI Key |

DEXXMKJDIKLHEN-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NCC(=O)OCC |

Canonical SMILES |

CCCC(=O)NCC(=O)OCC |

sequence |

G |

Origin of Product |

United States |

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions:

Experimental Data :

-

Base-catalyzed saponification of glycine ethyl esters proceeds at 75–100°C with >90% conversion .

-

Acidic hydrolysis of similar esters (e.g., ethyl acetate) requires reflux in 6M HCl .

Amide Hydrolysis

The butanoyl amide bond is more resistant to hydrolysis but reacts under harsh conditions:

| Condition | Mechanism | Products |

|---|---|---|

| Strong Acid (H₂SO₄, Δ) | Protonation → Nucleophilic attack (H₂O) → Cleavage | Glycine ethyl ester + Butanoic acid |

| Enzymatic (e.g., proteases) | Specific peptide bond cleavage | Glycine + Butanoic acid derivatives |

Limitations : Amide hydrolysis typically requires prolonged heating (e.g., 6–12 hr at 110°C) .

Transesterification

The ethoxy group can be replaced by other alcohols via acid catalysis:

Key Parameters :

Nucleophilic Substitution at the Amide Group

The butanoyl group may undergo substitution with strong nucleophiles:

| Reagent | Conditions | Product |

|---|---|---|

| Benzyl chloride | Pyridine/xylene, 110°C | N-Benzyl-N-butanoylglycine ethyl ester |

| Grignard reagents | Anhydrous THF, 0°C | Tertiary alcohol derivatives |

Mechanistic Note : Amides are poor electrophiles; substitution often requires activating agents (e.g., PCl₅) .

Condensation Reactions

The α-hydrogen adjacent to the ester carbonyl can participate in enolate-mediated reactions:

| Reaction Type | Conditions | Product |

|---|---|---|

| Alkylation | LDA/THF, alkyl halide | Alkylated N-butanoylglycine ester |

| Aldol Addition | NaOEt, aldehyde/ketone | β-Hydroxy ester derivatives |

Limitation : Steric hindrance from the butanoyl group may reduce reactivity compared to simpler esters .

Biochemical Interactions

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Properties: Lipophilicity: The butanoyl group enhances lipophilicity compared to polar groups (e.g., cyanoethyl) but less than aromatic substituents (benzyl, phenyl). This impacts solubility and membrane permeability in biological systems. Reactivity: The ester group in all compounds is susceptible to hydrolysis, but electron-withdrawing groups (e.g., nitrile in N-cyanoethyl) may accelerate reactivity . Thermal Stability: Aromatic derivatives (N-benzyl, N-phenyl) exhibit higher boiling points (e.g., 277°C for N-benzyl) due to stronger intermolecular forces .

Applications: N-Benzyl and N-Phenyl Derivatives: Widely used in pharmaceuticals (e.g., peptidomimetics) and agrochemicals due to aromatic stability . N-Cyanoethyl Derivatives: Utilized in polymer chemistry for crosslinking or as intermediates in heterocyclic synthesis . this compound (Hypothetical): Potential applications in prodrug design (controlled release via ester hydrolysis) or as surfactants due to balanced hydrophobicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.